N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide
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Overview
Description
NC182 is a topo II inhibitor. NC182 exhibits selective and superior topo II inhibition upon induction of topo II-dependent DNA fragmentation.
Scientific Research Applications
Antitumor Activity
N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide, also known as NC-190, has demonstrated significant antitumor activity in various experimental murine tumor systems. It has been effective against leukemias, melanoma, sarcoma, hepatoma, and ascites hepatoma in mice and rats, showing remarkable increases in life span and survival rates in these models (Nakaike et al., 2004). Additionally, NC-190 inhibits tumor growth and metastasis, particularly in models of Lewis lung carcinoma and B16 melanoma, by inhibiting spontaneous lung metastasis significantly (Nakaike et al., 2004).
Effects on Cell-Cycle Progression
NC-190 has been observed to influence cell-cycle progression in cultured HeLa S3 cells. It exerts its effects in a concentration and treatment duration-dependent manner, with varying concentrations causing arrest at different stages of the cell cycle and contributing to cell death (Yamagishi et al., 2004).
Activity Against Multidrug-Resistant Tumors
Remarkably, NC-190 has shown efficacy against multidrug-resistant human and mouse tumor cells both in vitro and in vivo. This suggests its potential as a chemotherapeutic agent against various multidrug-resistant tumor cells, as it does not seem to be actively transported out of resistant cells by P-glycoprotein and inhibits DNA topoisomerase II activity (Tsuruo et al., 2008).
Kinetics of Cell Killing
Investigations into the kinetics of cell killing by NC-190 have shown that it strongly inhibits the growth of various tumor cell lines. It has been demonstrated to interact with DNA, though its DNA intercalation appears to be weaker compared to classical intercalating drugs (Nakaike et al., 1992).
Synthesis and Evaluation
Studies on the synthesis and evaluation of NC-190 and related compounds have highlighted the importance of the phenazine ring and its substituents in determining cytotoxicity. These investigations have helped in understanding the structure-activity relationships of these compounds, providing insights into their potential as antitumor agents (Rewcastle et al., 1987).
Properties
CAS No. |
106224-67-3 |
---|---|
Molecular Formula |
C24H24N4O5 |
Molecular Weight |
448.48 |
IUPAC Name |
methyl 6-[2-(dimethylamino)ethylcarbamoyl]-5-hydroxy-10-methoxybenzo[a]phenazine-9-carboxylate |
InChI |
InChI=1S/C24H24N4O5/c1-28(2)10-9-25-23(30)19-21-20(13-7-5-6-8-14(13)22(19)29)26-17-12-18(32-3)15(24(31)33-4)11-16(17)27-21/h5-8,11-12,29H,9-10H2,1-4H3,(H,25,30) |
InChI Key |
DGSXFRJEHFETBL-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=C(C2=CC=CC=C2C3=NC4=C(C=C(C(=C4)OC)C(=O)OC)N=C13)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NC182; NC 182; NC-182 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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